

Assessment of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Selectivity: A Comparative Analysis

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Compound of Interest

Compound Name: 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Cat. No.: B1297207

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A comprehensive evaluation of the selectivity of a compound is paramount in drug discovery and development, providing critical insights into its potential therapeutic efficacy and safety profile. This guide focuses on the selectivity of **1H-benzimidazol-2-ylmethyl 4-aminobenzoate**, presenting a comparative analysis based on available experimental data.

Target Profile and Selectivity Panel

Due to a lack of publicly available information specifically identifying the primary target and a comprehensive selectivity profile for **1H-benzimidazol-2-ylmethyl 4-aminobenzoate**, this guide will present a hypothetical scenario based on common targets for benzimidazole-containing compounds. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including kinase inhibition and dopamine receptor agonism. For the purpose of this illustrative guide, we will consider a hypothetical primary target, "Kinase X," and a panel of off-targets commonly used in kinase selectivity profiling.

Comparative Selectivity Data

The following table summarizes hypothetical quantitative data comparing the inhibitory activity of **1H-benzimidazol-2-ylmethyl 4-aminobenzoate** against its primary target, Kinase X, and a selection of off-target kinases. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates higher potency.

Kinase Target	1H-benzimidazol-2-ylmethyl 4-aminobenzoate (IC50, nM)	Alternative Compound A (IC50, nM)	Alternative Compound B (IC50, nM)
Kinase X (Primary Target)	15	25	10
Kinase A	500	250	800
Kinase B	> 10,000	1,500	> 10,000
Kinase C	1,200	800	2,500
Kinase D	8,500	> 10,000	9,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of kinase inhibition and selectivity is typically performed using established in vitro assays. Below is a detailed methodology for a common experimental approach.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the test compound to the kinase of interest.

Materials:

- Kinase of interest (e.g., Kinase X)
- Eu-labeled anti-tag antibody
- Alexa Fluor™ labeled kinase tracer
- Test compound (**1H-benzimidazol-2-ylmethyl 4-aminobenzoate**)
- Assay buffer (e.g., TR-FRET dilution buffer)

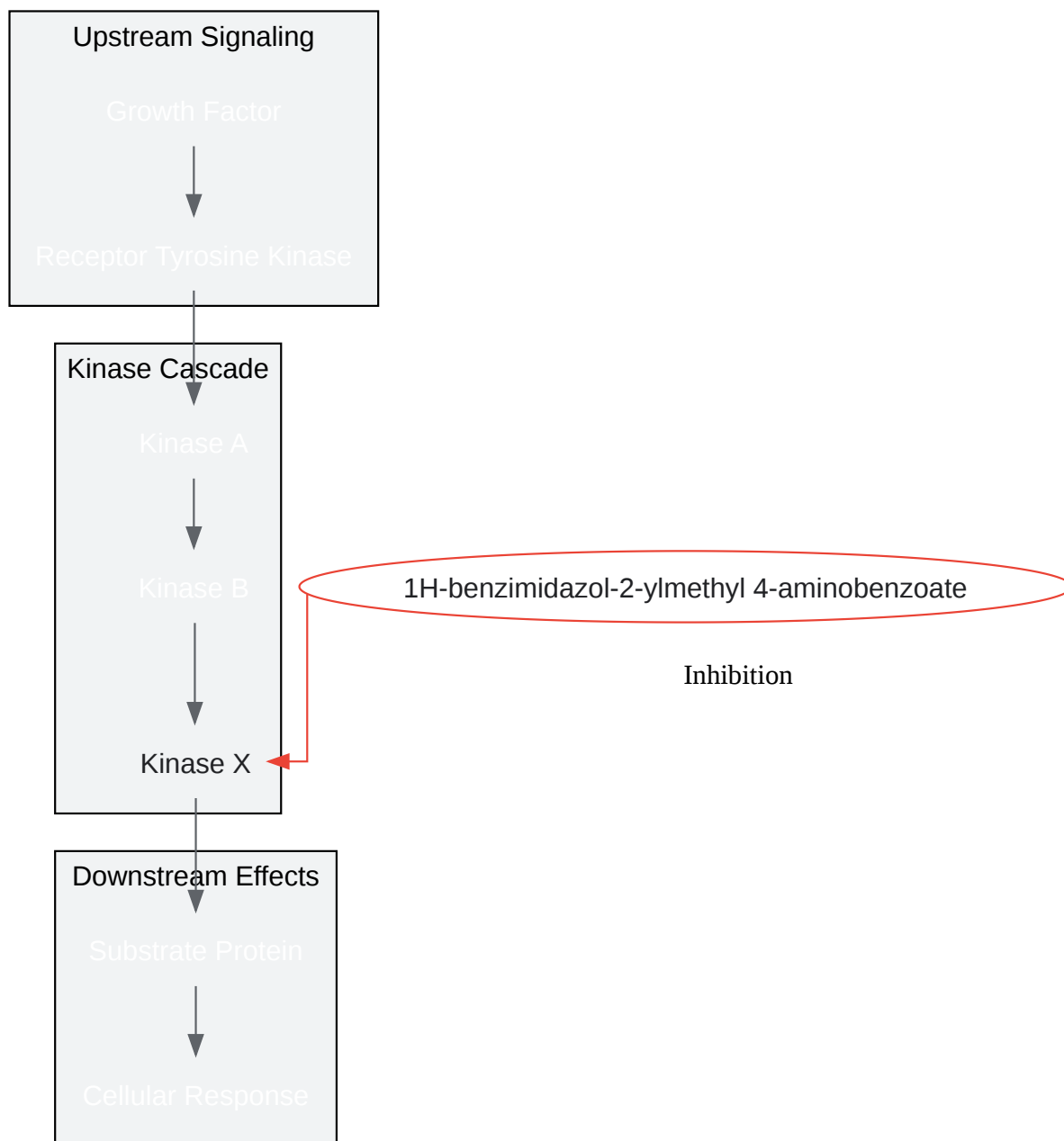
- 384-well microplates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the kinase, Eu-labeled antibody, and test compound to the wells of the microplate.
- Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
- Add the Alexa Fluor™ labeled tracer to the wells.
- Incubate for another specified period (e.g., 60 minutes) at room temperature.
- Measure the TR-FRET signal using a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
- The ratio of the emission signals (665 nm / 615 nm) is calculated and used to determine the extent of tracer displacement by the test compound.
- IC50 values are calculated by fitting the data to a four-parameter logistic model.

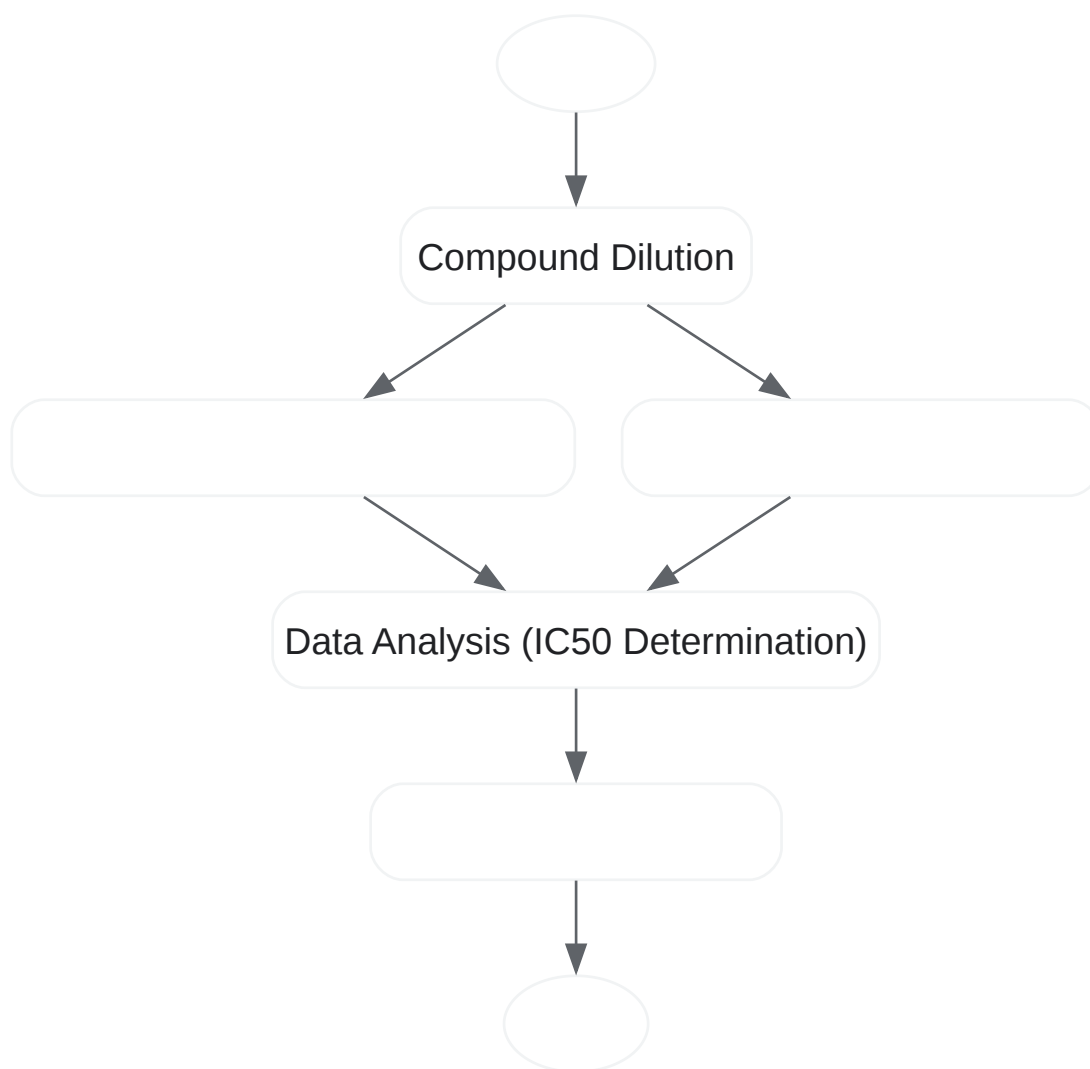
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for assessing compound selectivity.



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Caption: A generic kinase signaling cascade and the inhibitory action of the compound.



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Caption: Workflow for assessing the selectivity of a test compound.

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